ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a multifaceted structure. It features a piperazine ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidine moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step often starts with the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine scaffold.
Introduction of the Thiazolidine Moiety: The thiazolidine ring is introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.
Attachment of the Piperazine Ring: The piperazine ring is then attached via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and pyrido[1,2-a]pyrimidine moieties.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and pyrido[1,2-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated compounds and strong bases or acids are often employed to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is explored for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and pyrido[1,2-a]pyrimidine moieties are likely critical for binding to these targets, influencing biological pathways and eliciting a physiological response. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate: Similar structure but lacks the 9-methyl group.
Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate: Similar but with variations in the substituents on the piperazine ring.
Uniqueness
The unique combination of the thiazolidine, pyrido[1,2-a]pyrimidine, and piperazine moieties, along with the specific substitution pattern, distinguishes this compound from its analogs. This structural uniqueness may confer distinct biological activities and reactivity profiles, making it a valuable subject for further research.
Biological Activity
Chemical Structure and Synthesis
The compound's structure features several notable functional groups, including a piperazine moiety, a pyrimidine ring, and a thiazolidinone derivative. The synthesis of such compounds typically involves multi-step reactions including cyclization and functional group modifications. Although specific synthetic pathways for this exact compound are not widely documented, similar compounds have been synthesized through reactions involving pyrimidine derivatives and piperazine under various conditions.
Antimicrobial Properties
Research indicates that compounds with structural similarities to ethyl 4-(9-methyl-4-oxo...) exhibit significant antimicrobial activities against various pathogens. For instance, studies have reported the synthesis of related triazole derivatives that demonstrated moderate to good antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | K. pneumoniae | 64 µg/mL |
Ethyl 4-(9-methyl...) | Candida albicans | Not specifically tested |
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key metabolic pathways or the disruption of bacterial cell wall synthesis. For example, some derivatives containing thiazolidinone rings have been shown to inhibit bacterial growth by interfering with protein synthesis or by acting as efflux pump inhibitors .
Case Studies
A notable study investigated the antimicrobial efficacy of a series of pyrimidine-based compounds similar to ethyl 4-(9-methyl...). The results indicated that certain derivatives exhibited strong activity against biofilm-forming bacteria, which are notoriously resistant to conventional antibiotics. The study highlighted the importance of structural modifications in enhancing bioactivity .
Table 2: Efficacy Against Biofilm Formation
Compound Name | Biofilm Inhibition (%) | Concentration Tested (µg/mL) |
---|---|---|
Compound D | 85% | 100 |
Compound E | 70% | 50 |
Ethyl 4-(9-methyl...) | TBD | TBD |
Properties
Molecular Formula |
C23H27N5O4S2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 4-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N5O4S2/c1-5-32-22(31)26-11-9-25(10-12-26)19-16(13-17-21(30)28(14(2)3)23(33)34-17)20(29)27-8-6-7-15(4)18(27)24-19/h6-8,13-14H,5,9-12H2,1-4H3/b17-13- |
InChI Key |
GFXJUGZLFZEBSX-LGMDPLHJSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C |
Origin of Product |
United States |
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